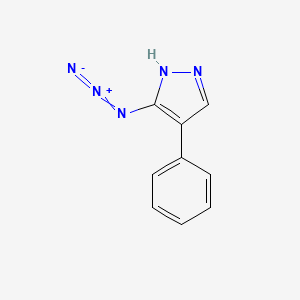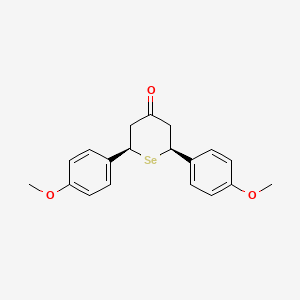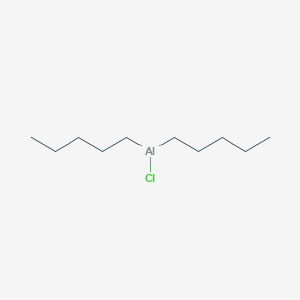
Chloro(dipentyl)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(dipentyl)alumane is an organoaluminum compound characterized by the presence of a chlorine atom and two pentyl groups attached to an aluminum center
准备方法
Synthetic Routes and Reaction Conditions
Chloro(dipentyl)alumane can be synthesized through several methods. One common approach involves the reaction of aluminum chloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+2C5H11MgBr→ClAl(C5H11)2+2MgBrCl
This method requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
Chloro(dipentyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and pentyl chloride.
Reduction: It can be reduced to form aluminum hydride and pentane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Aluminum oxide and pentyl chloride.
Reduction: Aluminum hydride and pentane.
Substitution: Various substituted aluminum compounds, depending on the nucleophile used.
科学研究应用
Chloro(dipentyl)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which chloro(dipentyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Chloro(dimethyl)alumane: Similar in structure but with methyl groups instead of pentyl groups.
Chloro(diethyl)alumane: Contains ethyl groups instead of pentyl groups.
Chloro(dibutyl)alumane: Contains butyl groups instead of pentyl groups.
Uniqueness
Chloro(dipentyl)alumane is unique due to the presence of longer alkyl chains (pentyl groups), which can influence its reactivity and solubility. This makes it particularly useful in certain organic synthesis applications where longer alkyl chains are desired.
属性
CAS 编号 |
53803-14-8 |
|---|---|
分子式 |
C10H22AlCl |
分子量 |
204.71 g/mol |
IUPAC 名称 |
chloro(dipentyl)alumane |
InChI |
InChI=1S/2C5H11.Al.ClH/c2*1-3-5-4-2;;/h2*1,3-5H2,2H3;;1H/q;;+1;/p-1 |
InChI 键 |
SPWITGQNMOBZGJ-UHFFFAOYSA-M |
规范 SMILES |
CCCCC[Al](CCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


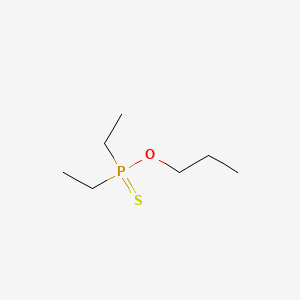
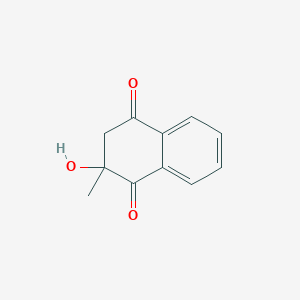
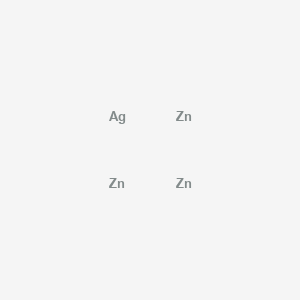
![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
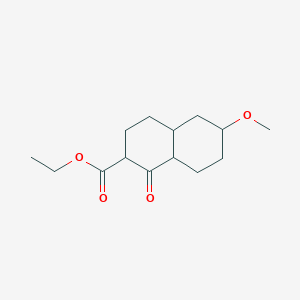
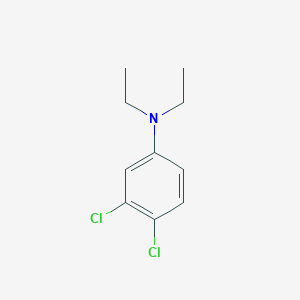
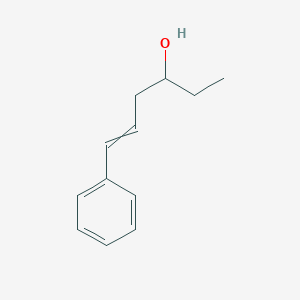
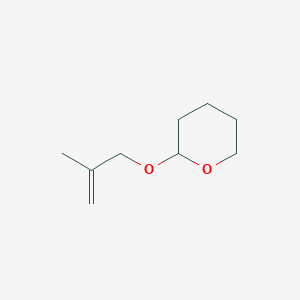
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
